molecular formula C16H15NO5 B12464037 2-Phenoxyethyl 2-(4-nitrophenyl)acetate

2-Phenoxyethyl 2-(4-nitrophenyl)acetate

Cat. No.: B12464037
M. Wt: 301.29 g/mol
InChI Key: MIVCLIVHSVQWCV-UHFFFAOYSA-N
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Description

2-Phenoxyethyl 2-(4-nitrophenyl)acetate is an organic compound with the molecular formula C16H15NO5 It is a derivative of phenoxy acetic acid and nitrophenyl acetate, combining the structural features of both compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenoxyethyl 2-(4-nitrophenyl)acetate typically involves the esterification of 2-phenoxyethanol with 2-(4-nitrophenyl)acetic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Phenoxyethyl 2-(4-nitrophenyl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Phenoxyethyl 2-(4-nitrophenyl)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying esterification and substitution reactions.

    Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a prodrug, where the compound can be metabolized in the body to release active pharmaceutical ingredients.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of various functional materials

Mechanism of Action

The mechanism of action of 2-Phenoxyethyl 2-(4-nitrophenyl)acetate depends on its specific application. For instance, in biological systems, the compound may undergo enzymatic hydrolysis to release active metabolites. These metabolites can interact with molecular targets such as enzymes or receptors, leading to various biological effects. The exact pathways and targets involved can vary depending on the specific derivative and its intended use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenoxyethyl 2-(4-nitrophenyl)acetate is unique due to the presence of both phenoxy and nitrophenyl groups. This combination imparts distinct chemical reactivity and potential biological activities, making it a versatile compound for various research and industrial applications .

Properties

Molecular Formula

C16H15NO5

Molecular Weight

301.29 g/mol

IUPAC Name

2-phenoxyethyl 2-(4-nitrophenyl)acetate

InChI

InChI=1S/C16H15NO5/c18-16(12-13-6-8-14(9-7-13)17(19)20)22-11-10-21-15-4-2-1-3-5-15/h1-9H,10-12H2

InChI Key

MIVCLIVHSVQWCV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCCOC(=O)CC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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